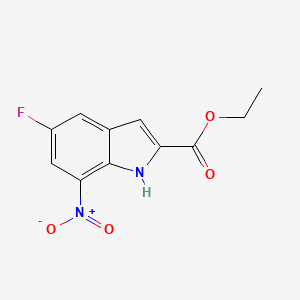

ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate

Description

Structural Characteristics and Nomenclature

This compound possesses a sophisticated molecular architecture built upon the fundamental indole heterocyclic framework. The compound's systematic name reflects its complete substitution pattern: an ethyl ester functionality at the 2-position of the indole ring, a fluorine atom at the 5-position, and a nitro group at the 7-position. This particular arrangement of substituents creates a molecule with distinctive electronic properties and reactivity patterns that distinguish it from simpler indole derivatives.

The molecular formula of this compound is C₁₁H₉FN₂O₄, with a molecular weight of 252.2 daltons. The compound is registered under Chemical Abstracts Service number 913287-12-4, which serves as its unique chemical identifier in scientific databases and commercial sources. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes each substituent's position on the indole core structure.

The three-dimensional structure of this molecule exhibits the characteristic planar indole ring system with additional bulk provided by the ethyl carboxylate side chain. The presence of the nitro group introduces significant electron-withdrawing character to the aromatic system, while the fluorine atom contributes both electronic and steric effects that influence the compound's overall reactivity profile. The International Chemical Identifier key for this compound is OXZLIZKJTGLEPV-UHFFFAOYSA-N, providing a standardized representation of its molecular connectivity.

Table 1: Fundamental Chemical Properties of this compound

The structural complexity of this compound becomes apparent when examining its substitution pattern in detail. The indole core consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic heterocycle with ten π-electrons. The 5-position fluorine substitution occurs on the benzene portion of the indole system, while the 7-position nitro group is also located on the benzene ring but in a position that creates significant electronic interaction with both the pyrrole nitrogen and the carboxylate functionality at the 2-position.

The ethyl carboxylate group at the 2-position represents a significant structural feature that influences both the compound's physical properties and its synthetic utility. This ester functionality provides a reactive handle for further chemical transformations while also contributing to the molecule's lipophilicity, as evidenced by its calculated LogP value of 3.63. The combination of electron-withdrawing substituents (nitro and fluorine) with the electron-donating character of the indole nitrogen creates a complex electronic environment that affects the compound's chemical behavior and potential biological activity.

Storage and handling characteristics of this compound reflect its molecular stability and environmental sensitivity. The compound requires storage in dark conditions at temperatures between 2-8°C, sealed in dry conditions to prevent degradation. These storage requirements suggest that the compound may be sensitive to light, moisture, or elevated temperatures, which is consistent with the presence of both nitro and ester functionalities that can undergo various degradation pathways under adverse conditions.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of indole chemistry, which has its origins in the study of natural dyes and has evolved into one of the most important areas of heterocyclic chemistry. The indole ring system was first encountered during investigations of the indigo dye in the mid-nineteenth century, when German chemist Adolf von Baeyer successfully isolated indole through the treatment of indigo with oleum in 1866. This foundational work established indole as a compound of significant chemical interest and laid the groundwork for the extensive development of indole chemistry that would follow.

The name "indole" itself reflects this historical connection to indigo dye, being a portmanteau of the words "indigo" and "oleum," commemorating the original method of its isolation. The systematic study of indole chemistry began to accelerate in the late nineteenth century, particularly with the development of the Fischer indole synthesis by Emil Fischer in 1883. This landmark synthetic method, which produces indoles from phenylhydrazines and aldehydes or ketones under acidic conditions, provided chemists with a reliable and versatile approach to constructing the indole ring system and remains one of the most important methods for indole synthesis today.

The evolution of indole chemistry through the twentieth century was driven by the recognition of indole derivatives' importance in biological systems and their potential applications in medicinal chemistry. Tryptophan, an essential amino acid containing the indole framework, was identified as a crucial building block for numerous biologically active molecules, including the neurotransmitter serotonin and the hormone melatonin. This biological significance motivated extensive research into synthetic methods for preparing diverse indole derivatives, leading to the development of numerous complementary synthetic approaches beyond the original Fischer synthesis.

Table 2: Key Historical Milestones in Indole Chemistry Development

The introduction of fluorine substituents into indole derivatives represents a more recent development in heterocyclic chemistry, reflecting the growing recognition of fluorine's unique properties in medicinal chemistry and materials science. Fluorine substitution can dramatically alter the electronic properties, metabolic stability, and biological activity of organic compounds, making fluorinated indoles valuable targets for pharmaceutical research. The specific combination of fluorine and nitro substituents found in this compound represents sophisticated synthetic chemistry that builds upon decades of methodological development in indole synthesis.

The preparation of complex indole derivatives like this compound typically involves multi-step synthetic sequences that may incorporate classical methods like the Fischer synthesis alongside more modern approaches. Research documented in recent synthetic studies demonstrates the continued evolution of indole chemistry, with new methods being developed to access increasingly complex substitution patterns. The synthesis of ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate, a related compound, illustrates the sophisticated chemistry involved in preparing nitro-substituted indole carboxylates, requiring careful control of reaction conditions and specialized reagents like phosphorus oxychloride in dimethylformamide.

The development of synthetic methodology for preparing fluorinated indoles has benefited from advances in organofluorine chemistry and the development of specialized fluorinating reagents. The incorporation of fluorine atoms into aromatic heterocycles like indole requires careful consideration of the electronic effects of fluorine substitution and the development of methods that can tolerate the presence of other sensitive functional groups. The successful preparation of compounds like this compound demonstrates the maturity of modern synthetic organic chemistry in addressing such challenging synthetic targets.

Properties

IUPAC Name |

ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O4/c1-2-18-11(15)8-4-6-3-7(12)5-9(14(16)17)10(6)13-8/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZLIZKJTGLEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate typically involves the following steps:

Nitration: Introduction of the nitro group at the 7-position of the indole ring.

Fluorination: Introduction of the fluorine atom at the 5-position.

Esterification: Formation of the ethyl ester group at the 2-position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product. Common reagents used in these reactions include nitric acid for nitration, fluorinating agents like N-fluorobenzenesulfonimide for fluorination, and ethanol with a suitable acid catalyst for esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of 5-fluoro-7-amino-1H-indole-2-carboxylate.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate has been investigated for its potential as a lead compound in drug discovery. Its structural features allow it to interact with various biological targets:

- Anticancer Activity: Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cells by inducing apoptosis through bioreduction of the nitro group, leading to reactive intermediates that interact with cellular components .

- Antimicrobial Properties: Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics .

Biological Studies

The compound's interaction with biological receptors has been a focus of research:

- Receptor Modulation: this compound may act as a modulator for specific receptors involved in neurophysiological processes, such as melatonin receptors (MT1 and MT2), which regulate circadian rhythms.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Indoles: It is used in the synthesis of more complex indole derivatives, which can lead to the development of novel pharmaceuticals and materials .

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Exhibits potential antimicrobial activity | |

| Biological Studies | Receptor modulation | Modulates melatonin receptors |

| Chemical Synthesis | Building block for complex indoles | Facilitates synthesis of novel pharmaceuticals |

Case Study 1: Anticancer Activity

A study explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antimicrobial efficacy of the compound against several bacterial strains. The findings demonstrated notable inhibitory effects, highlighting its potential for developing new antibiotics.

Case Study 3: Receptor Interaction

Research into the receptor interactions showed that this compound could effectively modulate melatonin receptors, influencing circadian rhythms and providing insights into its neuropharmacological applications.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and bioavailability. The ethyl ester group facilitates cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key analogs, identified via similarity metrics (Table 1), highlight the impact of substituent type and position:

| Compound Name (CAS) | Substituents | Similarity Score | Key Differences |

|---|---|---|---|

| Ethyl 7-nitro-1H-indole-2-carboxylate (6960-46-9) | 7-NO₂, 2-COOEt | 0.93 | Lacks 5-F; lower lipophilicity |

| Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate (1956355-82-0) | 4-CH₃, 7-NO₂, 2-COOMe | 0.88 | Methyl at position 4; ester methylation |

| 5-Nitro-1H-indole-2-carboxylic acid (16730-20-4) | 5-NO₂, 2-COOH | 0.89 | Carboxylic acid instead of ester |

| Ethyl 5-methylindole-2-carboxylate (16382-15-3) | 5-CH₃, 2-COOEt | 0.83 | Methyl instead of nitro/fluoro; no EWGs |

Table 1. Structural analogs of ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate, based on similarity scores .

Key Observations:

- Functional Groups : The carboxylic acid analog (CAS 16730-20-4) lacks the ester’s reactivity, limiting its utility in coupling reactions .

Physicochemical Properties

- Lipophilicity: The 5-fluoro substituent increases logP compared to non-halogenated analogs, enhancing membrane permeability .

- Solubility : The nitro group reduces solubility in aqueous media, necessitating polar aprotic solvents (e.g., DMSO, DMF) for reactions .

- Thermal Stability : Melting points for indole carboxylates range widely (208–259°C in ), but the target compound’s exact mp is unspecified .

Biological Activity

Ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H9FN2O4

- CAS Number : 913287-12-4

- Linear Formula : C11H9FN2O4

The presence of both fluorine and nitro groups contributes to its unique chemical behavior, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.

- Receptor Binding : It binds with high affinity to multiple receptors, including those involved in cancer and immune responses. This binding can lead to modulation of cellular signaling pathways such as NF-κB, which plays a crucial role in inflammation and cancer progression.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

- Antiviral Activity : Demonstrated potential against various viral infections.

- Anti-inflammatory Effects : Reduces inflammation through enzyme inhibition.

- Anticancer Properties : Induces apoptosis in cancer cells by modulating cell cycle progression and signaling pathways .

- Antimicrobial Activity : Exhibits effectiveness against several bacterial strains, showing promise as an antibacterial agent .

Case Studies and Experimental Results

Several studies have explored the effects of this compound:

Dosage and Efficacy

The efficacy of this compound is dose-dependent, with lower doses exhibiting therapeutic effects while higher doses may lead to toxicity. In animal models, the compound's stability and degradation over time significantly influence its long-term effects on cellular function.

Q & A

Q. What are the standard synthetic routes for ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate?

The compound is typically synthesized via multi-step reactions, such as Fischer indole synthesis or palladium-catalyzed cross-coupling. For example, a nitro group can be introduced via nitration under controlled acidic conditions, followed by esterification. Key steps include protecting group strategies and purification via column chromatography (e.g., using 70:30 ethyl acetate/hexane) .

Q. How is the compound characterized for structural confirmation?

Spectroscopic techniques like NMR, NMR, and NMR are critical. Mass spectrometry (e.g., FAB-HRMS) confirms molecular weight, while TLC monitors reaction progress. For example, NMR at ~-120 ppm can confirm fluorine substitution .

Q. What are the recommended storage conditions to ensure stability?

Store at room temperature in a moisture-free environment, sealed under inert gas. Avoid exposure to light and strong oxidizers, as nitro groups may degrade under harsh conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization involves catalyst selection (e.g., CuI for click chemistry), solvent polarity adjustments (e.g., PEG-400/DMF mixtures), and temperature control. Recrystallization or preparative HPLC improves purity. For instance, reducing reaction time from 12 to 8 hours with excess reagents increased yields by 15% in analogous indole syntheses .

Q. What role do the nitro and fluorine substituents play in reactivity?

The nitro group at position 7 acts as a strong electron-withdrawing group, directing electrophilic substitution to position 5. The fluorine atom enhances metabolic stability and influences π-π stacking in biological targets. Computational studies (e.g., QSAR) suggest these groups improve binding affinity to kinase enzymes .

Q. How can solubility challenges in biological assays be addressed?

Use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based formulations. Solubility data (e.g., 10 mM in DMSO) guide working concentrations. For in vivo studies, micellar encapsulation or prodrug strategies enhance bioavailability .

Q. What methods resolve contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography clarify phase transitions. For example, recrystallization from DMF/acetic acid yielded a single polymorph with a defined melting point .

Q. How does the compound interact with anticancer targets?

Mechanistic studies show inhibition of topoisomerase II and tubulin polymerization. Fluorescence quenching assays reveal nanomolar binding affinity to ATP-binding pockets in kinase domains. In vitro cytotoxicity assays (e.g., against MCF-7 cells) guide structure-activity relationship (SAR) refinements .

Methodological Notes

- Synthesis Optimization : Prioritize catalysts (e.g., Pd/C for hydrogenation) and anhydrous conditions to minimize side reactions .

- Biological Assays : Use SPR (Surface Plasmon Resonance) for real-time binding kinetics and molecular docking for target prediction .

- Data Validation : Cross-reference spectral data with PubChem or crystallographic databases to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.